Alseroxylon
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Overview
Description
Alseroxylon is a purified fat-soluble extract derived from the root of Rauvolfia serpentina, a plant known for its medicinal properties. This compound contains reserpine and other nonadrenolytic amorphous alkaloids. This compound has been investigated for its potential in treating hypertension, angina pectoris, and as a sedative in psychoses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alseroxylon is primarily extracted from the root of Rauvolfia serpentina. The extraction process involves several steps:
Harvesting: The roots of Rauvolfia serpentina are harvested and cleaned.
Drying and Grinding: The roots are dried and ground into a fine powder.
Extraction: The powdered root is subjected to solvent extraction using organic solvents such as ethanol or methanol. This process helps in isolating the fat-soluble alkaloids.
Purification: The extract is then purified using techniques like chromatography to isolate this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The roots are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Alseroxylon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Alseroxylon is used as a model compound in studying the chemical behavior of alkaloids.
Biology: It is used in research to understand the biological effects of alkaloids on cellular processes.
Medicine: this compound has been investigated for its potential in treating hypertension, angina pectoris, and as a sedative in psychoses.
Mechanism of Action
Alseroxylon exerts its effects primarily by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating blood pressure and mood. This inhibition leads to an increase in the levels of norepinephrine in the synaptic cleft, resulting in prolonged neurotransmitter activity. The compound also affects the storage of catecholamines and serotonin in nerve endings, leading to their depletion .
Comparison with Similar Compounds
Alseroxylon is similar to other alkaloids derived from Rauvolfia serpentina, such as:
Reserpine: Both this compound and reserpine inhibit norepinephrine reuptake and deplete catecholamines.
This compound’s uniqueness lies in its combination of alkaloids, which may offer a broader range of therapeutic effects compared to individual alkaloids .
Properties
Key on ui mechanism of action |
Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall. |
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CAS No. |
90366-83-9 |
Molecular Formula |
C11H28ClN5O |
Molecular Weight |
281.83 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |
InChI Key |
GMRWGQCZJGVHKL-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Canonical SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Related CAS |
26658-42-4 |
solubility |
Insoluble |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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